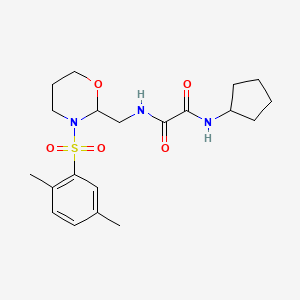![molecular formula C15H17N3O3S2 B2916656 (Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)pivalamide CAS No. 865182-44-1](/img/structure/B2916656.png)
(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)pivalamide” is a complex organic molecule. It contains a benzo[d]thiazol-2(3H)-ylidene core, which is a type of heterocyclic compound containing a benzene ring fused to a thiazole ring . The prop-2-yn-1-yl group indicates the presence of a triple bond, which is characteristic of alkynes .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triple bond in the prop-2-yn-1-yl group could introduce some rigidity into the molecule, affecting its overall shape and properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For instance, the triple bond in the prop-2-yn-1-yl group could potentially undergo addition reactions. The sulfamoyl group might also participate in certain reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would all influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Thiazolide-Induced Apoptosis in Colorectal Tumor Cells
Thiazolides, a novel class of anti-infectious agents, have shown promising results in inducing apoptosis in colon carcinoma cell lines. Despite their primary use against protozoan parasites, bacteria, and viruses, thiazolides' interaction with the detoxification enzyme glutathione S-transferase Pi 1 (GSTP1) in colorectal tumor cells highlights their potential in cancer therapy. Variations in the substituents of the benzene ring of thiazolides do not significantly affect apoptosis induction, suggesting the importance of the thiazole ring and its substituents in the therapeutic mechanism (Brockmann et al., 2014).
Anticonvulsant Sulfonamides Incorporating Lipophilic Moieties
The synthesis of aromatic/heterocyclic sulfonamides incorporating valproyl and other lipophilic moieties has been explored to design antiepileptic compounds. These derivatives, combining valproic acid and sulfonamide functionalities, demonstrated high inhibitory potency against carbonic anhydrase isozymes involved in physiological processes, showing promise as anticonvulsant agents or selective cerebrovasodilator drugs (Masereel et al., 2002).
Gas Transport Properties of Thioamide-Functionalized Polymers
The modification of polymers of intrinsic microporosity with thioamide functionality has been studied for its impact on gas transport properties. The conversion of nitrile to thioamide in polymers leads to changes in solubility and permeability, which could have implications for applications in gas separation technologies (Mason et al., 2011).
Total Synthesis of Thiopeptide Antibiotics
The total synthesis of thiopeptide antibiotics, like amythiamicin D, involving thiazole and thioamide functionalities, highlights the complex chemistry and therapeutic potential of these compounds. Thiopeptides, known for their activity against MRSA and malaria, exemplify the importance of thiazole and thioamide groups in medicinal chemistry (Hughes et al., 2005).
Mononuclear Zinc Carboxylate with N-heterocyclic Carbene
The synthesis and characterization of a mononuclear zinc carboxylate complex with N-heterocyclic carbene demonstrate the potential applications of thiazole derivatives in catalysis and material science. The structural and electronic properties of such complexes can lead to new advancements in these fields (Yambulatov et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,2-dimethyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S2/c1-5-8-18-11-7-6-10(23(16,20)21)9-12(11)22-14(18)17-13(19)15(2,3)4/h1,6-7,9H,8H2,2-4H3,(H2,16,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDGWRSPWGGFFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N=C1N(C2=C(S1)C=C(C=C2)S(=O)(=O)N)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)pivalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

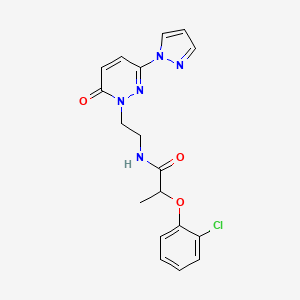
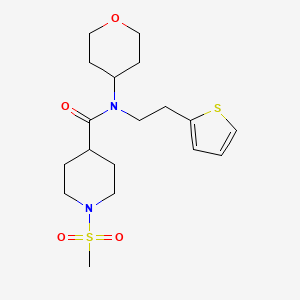
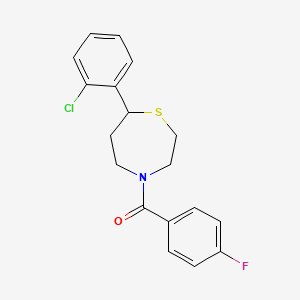
![2-chloro-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]acetamide](/img/structure/B2916577.png)
![(Z)-4-(indolin-1-ylsulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2916578.png)
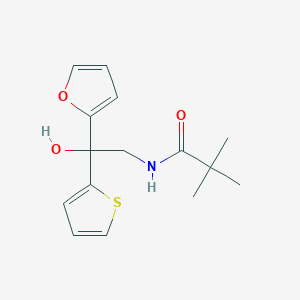
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-(isopropylsulfonyl)phenyl)methanone](/img/structure/B2916582.png)
![2-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride](/img/structure/B2916583.png)
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2916584.png)
![N-[(4,6-dimethylpyrimidin-2-yl)methyl]but-2-ynamide](/img/structure/B2916586.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/no-structure.png)
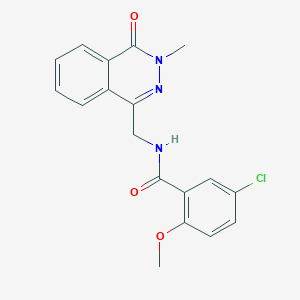
![N-(2,3-dimethylphenyl)-2-[[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2916590.png)
